2-Methyl-1,5-naphthyridine

Vue d'ensemble

Description

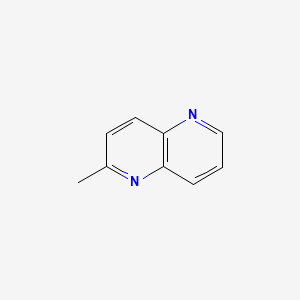

2-Methyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings The presence of a methyl group at the second position of the 1,5-naphthyridine ring system distinguishes this compound from other naphthyridine derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methyl-1,5-naphthyridine can be synthesized through several methods, including the Skraup and Friedländer reactions. The Skraup reaction involves the cyclization of 3-aminopyridine with glycerol in the presence of an oxidizing agent such as iodine or manganese dioxide . The Friedländer reaction, on the other hand, involves the condensation of 3-aminopyridine with a carbonyl compound, typically acetaldehyde, under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs the Skraup reaction due to its efficiency and scalability. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-1,5-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthyridine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed:

Oxidation: Naphthyridine-2-carboxylic acid derivatives.

Reduction: Dihydro-2-Methyl-1,5-naphthyridine.

Substitution: Various substituted naphthyridine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Biological Applications

The biological activities of 2-Methyl-1,5-naphthyridine have been extensively studied, revealing its potential in several therapeutic areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 50 µg/mL . This activity is attributed to its mechanism of action involving the inhibition of bacterial DNA gyrase .

- Antiviral Properties : Studies suggest that this compound may also possess antiviral activity. It has been reported to inhibit viral replication in certain models, indicating its potential use in developing antiviral therapies.

- Antiparasitic Effects : The compound has demonstrated effectiveness against parasitic infections, particularly those caused by Plasmodium species, which are responsible for malaria .

Case Studies in Biological Research

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a scaffold for the development of new therapeutic agents. Its derivatives have shown promise in treating various diseases:

- Cancer Therapeutics : Derivatives of this compound have been evaluated for their cytotoxic effects against cancer cell lines such as HeLa and HL-60. Studies report IC50 values ranging from 10 µM to 15 µM, indicating significant potential for further development into anticancer drugs .

- Central Nervous System Disorders : Some derivatives are being explored for their neuroprotective effects and potential applications in treating neurological disorders like Alzheimer's disease .

Industrial Applications

Beyond biological applications, this compound is utilized in industrial settings:

- Dyes and Pigments : The compound serves as a precursor for synthesizing various dyes and pigments used in textiles and coatings.

- Materials Science : Its derivatives are investigated for their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Mécanisme D'action

The mechanism of action of 2-Methyl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication . The compound’s antiparasitic effects are linked to its ability to interfere with the metabolic pathways of parasites . Additionally, its antiviral properties are thought to result from the inhibition of viral replication enzymes .

Comparaison Avec Des Composés Similaires

1,5-Naphthyridine: The parent compound without the methyl group.

2,8-Dimethyl-1,5-naphthyridine: A derivative with an additional methyl group at the eighth position.

3-Methoxy-4-methyl-1,5-naphthyridine: A derivative with a methoxy group at the third position and a methyl group at the fourth position.

Comparison: 2-Methyl-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the methyl group at the second position enhances its stability and reactivity in certain chemical reactions . Additionally, its biological activities may differ from those of other naphthyridine derivatives due to variations in molecular interactions with biological targets .

Activité Biologique

2-Methyl-1,5-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antiparasitic, antiviral, and anticancer properties, supported by case studies and research findings.

This compound is characterized by its fused ring structure, which contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological properties. For instance:

- Oxidation can yield naphthyridine-2-carboxylic acid derivatives.

- Reduction can produce dihydro derivatives.

- Substitution reactions allow for the introduction of various functional groups into the naphthyridine ring.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It is particularly effective against Gram-positive bacteria due to its mechanism of action involving the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. In vitro studies have shown that derivatives of this compound have comparable efficacy to established antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus and Enterococcus .

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 6-7 | |

| This compound | Enterococcus spp. | 5.4-7.1 |

Antiparasitic Activity

The compound has shown promising results against Plasmodium falciparum and Plasmodium vivax, the causative agents of malaria. Its effectiveness in inhibiting these parasites suggests potential as a therapeutic agent in treating malaria .

Antiviral Activity

In addition to antibacterial and antiparasitic properties, this compound demonstrates antiviral activity. Studies indicate it can inhibit viral replication in certain models, although specific mechanisms are still under investigation .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance:

- It has been shown to induce apoptosis in cancer cell lines such as HeLa and HL-60.

- The compound's ability to intercalate DNA suggests a mechanism for its cytotoxic effects against tumor cells .

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa | 10.47 | DNA intercalation, apoptosis induction | |

| HL-60 | 15.03 | Cell cycle arrest at G0/G1 phase |

Study on Antibacterial Efficacy

A study conducted by Elkanzi et al. assessed the antibacterial activity of various naphthyridine derivatives, including this compound. The results indicated that this compound had superior activity against resistant bacterial strains compared to traditional antibiotics .

Study on Anticancer Properties

In a separate investigation into the anticancer properties of naphthyridines, researchers found that this compound effectively induced apoptosis in human leukemia cells and demonstrated significant cytotoxicity in vivo against xenograft models of liver cancer .

Propriétés

IUPAC Name |

2-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWHWEDXEGNASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343323 | |

| Record name | 2-Methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7675-32-3 | |

| Record name | 2-Methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-methyl-1,5-naphthyridine derivatives interesting for use in luminescent solar concentrators?

A: While the provided research doesn't delve into the specific properties of this compound itself, it highlights the successful incorporation of a derivative, 4-hydroxy-2-methyl-1,5-naphthyridine-3-carbonitrile (2mCND), into a europium(III) complex for LSC applications []. This suggests that the structure of this compound derivatives, particularly with modifications at the 3 and 4 positions, could be suitable for designing ligands that can effectively chelate lanthanide ions like europium(III). These complexes are known for their strong luminescence and are highly desirable in LSCs for efficient light absorption and energy transfer.

Q2: How does the incorporation of a europium(III) complex with a 2mCND ligand enhance the performance of di-ureasil in LSCs?

A: The research demonstrates that incorporating a europium(III) complex containing the 2mCND ligand into a di-ureasil matrix significantly improves its photoluminescence quantum efficiency (PLQY) from 23.25% to 68.9% []. This enhancement can be attributed to the "antenna effect" where the 2mCND ligand efficiently absorbs light and transfers the energy to the europium(III) ion, which then emits light at a longer wavelength. This process increases the overall light capture and emission efficiency of the di-ureasil-based LSC.

Q3: What advantages does the di-ureasil matrix offer over traditional materials like PMMA in LSC fabrication?

A: The research highlights the superior UV stability of the di-ureasil matrix compared to polymethyl methacrylate (PMMA) []. This enhanced stability is crucial for LSC applications, as prolonged exposure to sunlight can degrade materials like PMMA, reducing their performance over time. The di-ureasil matrix, with its improved UV resistance, offers a more durable and longer-lasting solution for LSC fabrication.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.